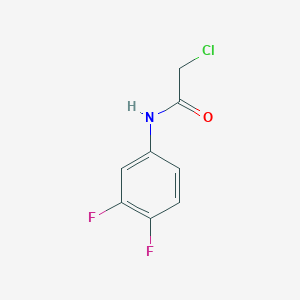

2-chloro-N-(3,4-difluorophenyl)acetamide

説明

Contextualization within Halogenated N-Arylamide Chemistry

Halogenated N-arylamides constitute a broad and versatile class of organic compounds characterized by an amide linkage to an aromatic ring that bears one or more halogen substituents. The presence of halogens, such as chlorine and fluorine, significantly influences the physicochemical properties of these molecules, including their electronic effects, lipophilicity, and metabolic stability. This class of compounds is a cornerstone in medicinal chemistry and materials science due to the wide array of biological activities and material properties they can exhibit. The introduction of a chloroacetyl group, as seen in 2-chloro-N-(3,4-difluorophenyl)acetamide, provides a reactive handle for further chemical modifications, making it a valuable synthetic intermediate.

Historical Development and Emerging Research Significance of Difluorophenyl-Containing Acetamides

The development of halogenated acetamide (B32628) derivatives can be traced back to the mid-20th century, with initial applications primarily in agriculture. mdpi.com Over the decades, the focus has shifted towards their potential in medicinal chemistry, driven by the unique properties imparted by halogen atoms. The incorporation of fluorine, in particular, has become a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Difluorophenyl-containing acetamides have gained prominence as researchers explore the impact of specific fluorine substitution patterns on molecular properties and biological activity. The 3,4-difluoro substitution pattern, as present in the target compound, is of particular interest due to its influence on the electronic distribution of the phenyl ring and its potential to engage in specific interactions with biological targets. Recent studies on related fluorinated acetamides have highlighted their potential as antimicrobial agents, demonstrating the therapeutic promise of this structural motif. scielo.brmdpi.com

Overview of Current Research Landscape and Unaddressed Questions Regarding the Compound

The current research landscape for this compound and its analogs is primarily focused on their synthesis and potential as bioactive agents. Studies have explored their efficacy against various pathogens, including bacteria. scielo.brmdpi.com The chloroacetamide moiety is known to be a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, which is a likely mechanism for its observed bioactivity.

Despite this progress, several key questions remain unaddressed. The specific molecular targets of this compound have not been definitively identified. A comprehensive understanding of its mechanism of action at the molecular level is still lacking. Furthermore, a systematic exploration of its structure-activity relationship (SAR) is needed to guide the design of more potent and selective analogs. The full scope of its potential applications, beyond antimicrobial activity, also remains an open area for investigation.

Rationale for Advanced Academic Investigation into this compound

A thorough investigation is warranted to:

Elucidate its precise mechanism of action and identify its molecular targets.

Explore its potential as a lead compound for the development of new therapeutic agents, particularly in the context of rising antimicrobial resistance.

Utilize it as a chemical probe to study biological pathways.

Investigate its potential in materials science, for example, as a monomer or additive to create polymers with tailored properties.

Scope and Objectives of Comprehensive Scholarly Inquiry

A comprehensive scholarly inquiry into this compound should aim to build a complete scientific profile of the compound. The primary objectives of such an investigation would be:

Synthesis and Characterization: To develop and optimize synthetic routes for the compound and its derivatives, and to fully characterize their chemical and physical properties using a range of analytical techniques.

Structural Analysis: To determine the three-dimensional structure of the compound, for instance through X-ray crystallography, to understand its conformational preferences and intermolecular interactions. nih.gov

Biological Evaluation: To conduct extensive screening for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action Studies: To identify the specific cellular and molecular targets through which it exerts its biological effects.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the compound and evaluate the impact of these changes on its activity, thereby guiding the design of more effective and selective molecules.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 76778-13-7 | C₈H₆ClF₂NO | 205.59 |

| 2-chloro-N-(3-fluorophenyl)acetamide | 38368-23-5 | C₈H₇ClFNO | 187.60 |

| 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | 1393441-78-9 | C₁₄H₁₀ClF₂NO | 281.68 |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Not Available | C₈H₅ClFN₂O₃ | 232.59 |

| N,N-diallyl-2-chloroacetamide (CDAA) | 93-71-0 | C₈H₁₂ClNO | 173.64 |

Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(3,4-Difluorophenyl)-2-chloroacetamide |

| Appearance | Solid |

| Melting Point | Not readily available in searched literature |

| Boiling Point | Not readily available in searched literature |

| Solubility | Expected to be soluble in organic solvents |

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKVOCLZYDSHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352862 | |

| Record name | 2-chloro-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76778-13-7 | |

| Record name | 2-chloro-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 3,4 Difluorophenyl Acetamide

Refined Synthetic Routes for the Core 2-chloro-N-(3,4-difluorophenyl)acetamide Scaffold

The primary and most direct method for synthesizing this compound is the chloroacetylation of 3,4-difluoroaniline (B56902). This involves the formation of an amide bond between the aniline (B41778) nitrogen and the carbonyl carbon of a chloroacetyl group.

The chloroacetylation of aromatic amines is a well-established reaction, yet its efficiency is highly dependent on the specific conditions employed. researchgate.netijpsr.info The synthesis of this compound is typically achieved by reacting 3,4-difluoroaniline with chloroacetyl chloride. ijpsr.infoscielo.br Optimization of this reaction focuses on the choice of solvent, base, and temperature to maximize yield and purity while minimizing side reactions.

Common solvents for this transformation include halogenated hydrocarbons like dichloromethane (B109758) or chloroform, as well as ethers like tetrahydrofuran (B95107) (THF) and even acetic acid. researchgate.netscielo.brneliti.com The reaction often requires a base to neutralize the hydrochloric acid byproduct. Organic bases such as triethylamine (B128534) or inorganic bases like potassium carbonate and sodium acetate (B1210297) are frequently used. researchgate.netscielo.brneliti.com Temperature control is also critical; conducting the reaction at cooled temperatures (e.g., 0 °C) can help manage the exothermic nature of the acylation and prevent unwanted side products. scielo.br

Research on the synthesis of structurally similar N-aryl chloroacetamides provides insights into effective reaction parameters, which are summarized in the table below.

Table 1: Selected Reaction Conditions for the Synthesis of N-Aryl Chloroacetamides

| Anilide Product | Amine Precursor | Acylating Agent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-chloro-N-(3-chlorophenyl)acetamide | m-chloroaniline | Chloroacetyl chloride | Aqueous | --- | Room Temp. | 70.32% | ijpsr.info |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 4-fluoro-3-nitroaniline | Chloroacetyl chloride | Chloroform | Triethylamine | 0 °C | --- | scielo.br |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | m-aminophenol | Chloroacetyl chloride | Tetrahydrofuran | K₂CO₃ | Room Temp. | --- | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | p-aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | < 0 °C | 72% | neliti.com |

The formation of the amide bond in this compound from 3,4-difluoroaniline and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically added to scavenge the HCl generated during the reaction.

An alternative, though less direct, route involves the coupling of 3,4-difluoroaniline with chloroacetic acid. Since a carboxylic acid is less reactive than an acyl chloride, a coupling agent is required to activate the carboxyl group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), are commonly used for this purpose. nih.gov The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (3,4-difluoroaniline) to form the amide bond, releasing an N,N'-disubstituted urea (B33335) as a byproduct. nih.gov

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. acs.org For the synthesis of acetamides and related compounds, several green chemistry approaches have been explored. These methods aim to reduce waste, avoid toxic solvents, and lower energy consumption. acs.orgnih.gov

One key area of development is the use of alternative reaction media. Acetonitrile has been shown to be a "greener" solvent compared to dichloromethane or benzene (B151609) for similar coupling reactions, providing a good balance between reaction efficiency and environmental impact. scielo.br Other studies have demonstrated the feasibility of conducting reactions in even more benign solvents like ethanol (B145695) or water, or under solvent-free conditions, which significantly reduces volatile organic compound (VOC) emissions. acs.org

Furthermore, alternative energy sources are being employed to drive reactions more efficiently. The use of microwave or ultrasound irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov The application of natural, biodegradable catalysts, such as citric acid from lemon juice, coupled with renewable energy sources like concentrated solar radiation, represents a frontier in green synthetic methods. nih.gov Biocatalysis, using enzymes or whole-cell systems in sustainable media like deep eutectic solvents, has also been successfully applied to produce chiral intermediates related to the target scaffold, highlighting a potential green route for producing precursors. researchgate.net

Strategies for Analog Design and Synthesis via Structural Modifications

Creating analogs of this compound is essential for exploring structure-activity relationships in various applications. Modifications can be systematically introduced at two primary sites: the phenyl ring and the chloroacetamide moiety.

The most straightforward strategy for modifying the phenyl ring is to utilize a different substituted aniline as the starting material in the chloroacetylation reaction. By replacing 3,4-difluoroaniline with other commercially available or synthetically accessible anilines, a wide array of analogs can be generated. ijpsr.info This approach allows for the systematic investigation of how different electronic and steric properties of the substituents on the aromatic ring influence the final compound's characteristics.

For example, using anilines with electron-donating groups (like methyl or methoxy) or additional electron-withdrawing groups (like chloro or nitro) can lead to a diverse library of N-aryl chloroacetamides. ijpsr.infoscielo.brnih.gov

Table 2: Examples of N-Aryl Chloroacetamide Analogs Synthesized from Various Anilines

| Analog Compound Name | Starting Aniline | Reference |

|---|---|---|

| 2-chloro-N-(3,4-dimethylphenyl)acetamide | 3,4-dimethylaniline | nih.gov |

| 2-chloro-N-(3-chlorophenyl)acetamide | 3-chloroaniline | ijpsr.info |

| 2-chloro-N-(4-methoxyphenyl)acetamide | p-anisidine (4-methoxyaniline) | ijpsr.info |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 4-fluoro-3-nitroaniline | scielo.br |

| 2-chloro-N-(4-sulfamoylphenyl)acetamide | Sulfanilamide (4-aminobenzenesulfonamide) | nih.gov |

The chloroacetamide moiety is a versatile functional group, primarily due to the reactivity of the α-chloro atom. researchgate.net This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. researchgate.netresearchgate.net This reactivity is a cornerstone for the synthesis of more complex derivatives.

The substitution of the chlorine atom can be achieved with various nucleophiles:

Nitrogen Nucleophiles: Reaction with primary or secondary amines can yield N-substituted glycinamides.

Oxygen Nucleophiles: Alkoxides or phenoxides can be used to replace the chlorine, forming α-alkoxy or α-aryloxy acetamides. researchgate.net

Sulfur Nucleophiles: Thiols or thiocyanate (B1210189) salts are effective nucleophiles for introducing sulfur-containing functional groups. researchgate.netresearchgate.net For instance, reaction with ammonium (B1175870) thiocyanate can lead to the formation of 2-(arylimino)thiazolidin-4-ones through a substitution followed by an intramolecular cyclization. researchgate.net

The nature of the chloroacetamide itself influences its reactivity. Studies on related compounds show that monochloroacetamides typically undergo nucleophilic substitution, whereas more heavily chlorinated analogs like trichloroacetamides may favor reductive dechlorination pathways. nih.gov This predictable reactivity makes the chloroacetamide group a reliable handle for chemical derivatization.

Exploration of Isosteric and Bioisosteric Replacements within the Molecular Architecture

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry and materials science aimed at modifying the properties of a molecule while retaining its core structural and functional characteristics. nih.govipinnovative.comu-tokyo.ac.jpresearchgate.netdrugdesign.org This approach is particularly valuable in drug design to enhance potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. nih.govipinnovative.comresearchgate.net In the context of this compound, several parts of the molecule can be considered for such modifications.

Table 1: Potential Isosteric and Bioisosteric Replacements in this compound

| Original Group/Atom | Potential Isostere/Bioisostere | Rationale for Replacement |

| Phenyl Ring | Heterocycles (e.g., pyridine (B92270), thiophene) | Modulate electronic properties, hydrogen bonding capacity, and solubility. nih.govdrugdesign.org |

| Fluorine Atoms | Hydrogen, Chlorine, Methyl group | Fine-tune lipophilicity, metabolic stability, and electronic effects. u-tokyo.ac.jp |

| Amide Linkage (-CONH-) | Tetrazole, Trifluoroethylamine, Retroamide | Improve metabolic stability, alter hydrogen bonding patterns, and modify acidity/basicity. ipinnovative.comresearchgate.net |

| Chlorine Atom (on acetamide) | Hydrogen, Methyl, Hydroxyl, Amino | Alter reactivity and introduce new points for derivatization. |

The difluorophenyl ring is a critical component of the molecule, and its replacement with other aromatic or heteroaromatic systems can significantly impact the compound's properties. For instance, replacing the phenyl ring with a pyridine or thiophene (B33073) ring can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which can be crucial for its interactions with biological targets. nih.govdrugdesign.org The synthesis of analogs with different halogenation patterns on the phenyl ring, such as 2-chloro-N-(3,4-dichlorophenyl)acetamide, has been reported and allows for a systematic study of the structure-activity relationship (SAR).

The fluorine atoms themselves are classic examples of bioisosteres for hydrogen atoms. u-tokyo.ac.jp Their introduction can block metabolic pathways and alter the acidity of nearby functional groups. u-tokyo.ac.jp Conversely, replacing the fluorine atoms with other small groups like chlorine or methyl can provide insights into the steric and electronic requirements for a particular application.

The amide bond is another key target for bioisosteric replacement due to its susceptibility to enzymatic cleavage. ipinnovative.com Tetrazoles are well-known carboxylic acid and amide bioisosteres that can offer improved metabolic stability and altered acidity. researchgate.net The trifluoroethylamine group has also emerged as a non-classical amide bioisostere. ipinnovative.com Furthermore, retroamide modifications, where the -CONH- linkage is reversed to -NHCO-, can lead to dramatic changes in selectivity for biological targets. ipinnovative.com

Novel Synthetic Strategies for Labeled this compound for Advanced Biological Probes

Isotopically labeled compounds are indispensable tools in modern research, particularly in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. musechem.comnih.goveuropa.euxenotech.com The synthesis of labeled this compound, for instance with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or with radioisotopes such as carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), or fluorine-18 (B77423) (¹⁸F), would enable its use as an advanced biological probe.

The general strategy for preparing isotopically labeled compounds involves introducing the label either from a labeled starting material or through a late-stage functionalization reaction. For this compound, several approaches can be envisioned.

Deuterium and Carbon-13 Labeling:

For the introduction of stable isotopes, the most straightforward approach would be to utilize a labeled precursor. For example, ¹³C-labeled this compound could be synthesized from commercially available ¹³C-labeled chloroacetyl chloride or by synthesizing 3,4-difluoroaniline with a ¹³C-labeled ring.

Radiolabeling with Carbon-14 and Tritium:

Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative ADME studies. musechem.comeuropa.eu The synthesis of [¹⁴C]-2-chloro-N-(3,4-difluorophenyl)acetamide would likely involve [¹⁴C]-chloroacetyl chloride or a multi-step synthesis starting from a simple ¹⁴C-labeled building block to construct the 3,4-difluoroaniline ring. Tritium (³H) labeling offers higher specific activity and is often used in early-stage discovery. musechem.com Tritiation can sometimes be achieved by catalytic hydrogen isotope exchange on the final compound or a suitable precursor.

Fluorine-18 Labeling for PET Imaging:

Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it ideal for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for in vivo studies. nih.gov The synthesis of [¹⁸F]-2-chloro-N-(3,4-difluorophenyl)acetamide would be of significant interest for visualizing its distribution and target engagement in real-time. A common strategy for ¹⁸F-labeling is nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium salt, on an aromatic ring with [¹⁸F]fluoride. nih.gov Alternatively, a two-step "click chemistry" approach could be employed, where a precursor molecule is first labeled with ¹⁸F and then conjugated to the target scaffold. nih.gov

Table 2: Potential Strategies for Isotopic Labeling of this compound

| Isotope | Labeling Strategy | Potential Labeled Precursor | Application |

| ¹³C | Acylation | [¹³C]-Chloroacetyl chloride | Mechanistic studies, NMR |

| ¹⁴C | Acylation | [¹⁴C]-Chloroacetyl chloride | Quantitative ADME studies musechem.comeuropa.eu |

| ²H (D) | Use of deuterated starting material | Deuterated 3,4-difluoroaniline | Alter metabolic profile, internal standard |

| ³H | Catalytic hydrogen isotope exchange | This compound | High sensitivity binding assays musechem.com |

| ¹⁸F | Nucleophilic aromatic substitution | Nitro-precursor of 3,4-difluoroaniline | PET imaging nih.gov |

The development of robust and efficient methods for the synthesis of isotopically labeled this compound is crucial for unlocking its full potential as a research tool and for advancing our understanding of the biological systems in which its derivatives may act.

Detailed Structural Elucidation and Conformational Dynamics of 2 Chloro N 3,4 Difluorophenyl Acetamide

X-ray Crystallographic Analysis of 2-chloro-N-(3,4-difluorophenyl)acetamide and its Crystalline Forms

No published X-ray crystallographic data for this compound was found. As a result, a detailed analysis of its solid-state properties is not possible at this time. The following subsections outline the specific structural features that would be determined from such an analysis.

Analysis of Intermolecular Hydrogen Bonding Networks (N—H⋯O, N—H⋯Cl)

The presence and nature of intermolecular hydrogen bonding networks, such as those involving the amide hydrogen (N—H) with the carbonyl oxygen (O) or the chlorine atom (Cl), could not be analyzed. These interactions are crucial for understanding how the molecules interact with each other in a crystalline environment.

Investigation of Crystal Packing Arrangements and Supramolecular Architectures

Details regarding the crystal packing and the formation of any supramolecular architectures of this compound are not available. This information is fundamental to understanding the macroscopic properties of the crystalline material.

Polymorphism Studies and Their Impact on Structural Features

There is no information available in the searched literature regarding the existence of polymorphs for this compound. Polymorphism studies are essential for characterizing the different crystalline forms a compound might adopt and their respective structural and physical properties.

Advanced Spectroscopic Characterization for Conformational and Electronic Structure Probes

Spectroscopic data is vital for understanding the structure and dynamics of a molecule in different states. However, specific spectroscopic studies for this compound were not found in the public domain.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

No high-resolution NMR spectroscopic data for this compound could be located. NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the conformational dynamics of a molecule in solution. Without this data, a detailed analysis of its solution-state structure is not feasible.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond Environment and Functional Group Perturbations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of this compound. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to the specific bond environments and the electronic perturbations induced by substituents on the aromatic ring and the acetamide (B32628) side chain. spectroscopyonline.comksu.edu.sa

The vibrational spectrum of an organic molecule is unique and is often considered a "molecular fingerprint." In the case of this compound, the key functional groups giving rise to characteristic vibrational bands include the N-H group, the carbonyl (C=O) group of the amide, the C-N bond, the C-Cl bond, and the vibrations associated with the 3,4-difluorophenyl ring.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. ksu.edu.sa The presence of the difluoro substitution pattern on the phenyl ring and the chloro-substitution on the acetyl group significantly influences the position and intensity of the characteristic amide and phenyl bands. For instance, the strong electron-withdrawing nature of the fluorine atoms can affect the electron density around the amide linkage, leading to shifts in the N-H and C=O stretching frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa While FT-IR is particularly sensitive to polar functional groups like C=O, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations, such as the C-C stretching modes within the aromatic ring. spectroscopyonline.com

A detailed analysis of the vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding modes. nih.govresearchgate.net By comparing the experimental spectra with the calculated values, a more accurate assignment of the observed bands can be achieved.

Below is an interactive table summarizing the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds. researchgate.netias.ac.inresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3350-3250 | 3350-3250 |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C=O (Amide I) | Stretching | 1700-1650 | 1700-1650 |

| N-H (Amide II) | Bending | 1600-1500 | 1600-1500 |

| C-N (Amide III) | Stretching | 1300-1200 | 1300-1200 |

| C-F | Stretching | 1250-1000 | 1250-1000 |

| C-Cl | Stretching | 800-600 | 800-600 |

Note: The exact positions of the bands can vary depending on the physical state of the sample (solid or solution) and the specific intermolecular interactions.

Circular Dichroism and VCD Spectroscopy for Chiral Analogues (if applicable)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are used to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, providing information about the stereochemistry of molecules. VCD, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, offering insights into the three-dimensional structure of chiral molecules.

The compound this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit a CD or VCD spectrum. These techniques would only be applicable to chiral analogues of this compound.

Computational Chemistry Approaches to Molecular and Electronic Structure

Computational chemistry provides a theoretical framework to investigate the molecular and electronic properties of this compound, complementing experimental findings and offering predictive insights.

Quantum Chemical Calculations (DFT, Ab Initio) for Optimized Geometries and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are instrumental in determining the optimized molecular geometry and electronic characteristics of this compound. researchgate.net

Optimized Geometry: These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov For instance, the planarity of the amide group and its orientation relative to the difluorophenyl ring are crucial conformational features that can be accurately modeled. Studies on similar acetanilides often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve a good correlation between calculated and experimental structures. nih.govresearchgate.net

An interactive table with representative calculated geometrical parameters for the core structure of this compound, based on studies of analogous compounds, is presented below. researchgate.netnih.gov

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

| Bond Length (Å) | C=O | 1.22 - 1.25 |

| Bond Length (Å) | C-N (amide) | 1.35 - 1.38 |

| Bond Length (Å) | N-H | 1.01 - 1.03 |

| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.41 |

| Bond Length (Å) | C-F | 1.34 - 1.37 |

| Bond Length (Å) | C-Cl | 1.75 - 1.80 |

| Bond Angle (°) | O=C-N | 122 - 125 |

| Dihedral Angle (°) | H-N-C=O | ~180 (trans) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape and the interactions of this compound with its environment, such as solvent molecules. nih.govnih.gov

Conformational Landscapes: MD simulations can explore the different accessible conformations of the molecule by simulating its movements over time. youtube.com This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom. The simulations can reveal the most stable conformations and the energy barriers between them.

Solvent Interactions: The behavior of this compound in a solution can be investigated by including explicit solvent molecules in the MD simulation. rsc.org This allows for the study of solute-solvent interactions, such as hydrogen bonding between the amide group and polar solvents, and how these interactions influence the molecule's conformation and properties. Understanding these interactions is crucial for predicting the molecule's behavior in biological or chemical systems.

Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a particular property of interest. frontiersin.org For this compound, QSPR models could be developed to predict various properties without the need for extensive experimental measurements. researchgate.netmdpi.com

Model Development: A QSPR model is built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with an experimentally determined property. researchgate.net

Predictive Insights: Once a robust QSPR model is developed and validated, it can be used to predict the properties of new or untested compounds like this compound. frontiersin.org For example, a QSPR model could potentially predict properties such as solubility, lipophilicity (logP), or even biological activity based on the calculated molecular descriptors of the compound. This predictive capability can be highly valuable in guiding the design and synthesis of new molecules with desired characteristics.

Structure Activity Relationship Sar and Mechanistic Pathways of 2 Chloro N 3,4 Difluorophenyl Acetamide

Systematic Elucidation of Pharmacophoric Features and Key Structural Determinants for Biological Activity

The biological activity of 2-chloro-N-(3,4-difluorophenyl)acetamide is intrinsically linked to its chemical architecture. The key pharmacophoric features—the difluorophenyl ring and the chloroacetamide tail—are crucial determinants of its potential interactions with biological targets.

Contribution of the Difluorophenyl Moiety to Molecular Recognition and Binding Specificity

In related classes of compounds, such as isoindolin-1-one (B1195906) derivatives that act as positive allosteric modulators of GABAa receptors, the introduction of a 3,4-difluorophenyl group has been shown to affect potency. For instance, one such derivative with a 3,4-difluorophenyl group exhibited EC50 values of 0.52 μM and 0.23 μM on different receptor subtypes. researchgate.net This suggests that the difluoro substitution pattern is well-tolerated and can contribute to potent biological activity. Furthermore, the difluorophenyl group can influence the conformation of the entire molecule. In the crystal structure of a related compound, N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, the dihedral angle between the two benzene (B151609) rings is 53.7 (1)°, a conformation stabilized by intermolecular hydrogen bonds. This defined orientation can be crucial for fitting into the specific geometry of a biological target's binding site.

The electron-withdrawing nature of the fluorine atoms on the phenyl ring is also a key consideration. In SAR studies of aryl acetamide (B32628) derivatives, a preference for electron-withdrawing groups has been noted for improved potency. neliti.com This electronic modification can enhance interactions with electron-rich pockets in a target protein and can also influence the acidity of the amide N-H group, potentially strengthening hydrogen bonds.

Role of the Chloroacetamide Group in Bioactivity and Reactivity

The chloroacetamide group is a highly reactive functional group that plays a pivotal role in the bioactivity of this compound. It is known to be an electrophilic moiety capable of forming covalent bonds with nucleophilic residues, particularly the thiol group of cysteine, in proteins. neliti.com This irreversible binding can lead to the potent and long-lasting inhibition of enzyme activity.

This reactivity has been exploited in the design of inhibitors for various enzymes. For example, chloroacetamide derivatives have been identified as covalent inhibitors of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, and the human transcription factor TEAD, which is part of the Hippo pathway. neliti.com The reaction mechanism involves the nucleophilic attack of a cysteine residue on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether linkage.

Influence of Conformational Flexibility on Biological Efficacy

The biological efficacy of a molecule is highly dependent on its three-dimensional shape and its ability to adopt a conformation that is complementary to its biological target. The linkage between the phenyl ring and the acetamide group in this compound allows for rotational freedom, resulting in different conformational isomers, or conformers.

The relative orientation of the difluorophenyl ring and the chloroacetamide group can significantly impact the molecule's ability to fit within a binding pocket. In related N-arylacetamides, the amide group is often twisted out of the plane of the aromatic ring. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at approximately 23-24° from the aromatic rings. This twist, along with the potential for rotation around the C-N bond, creates a dynamic conformational landscape.

In Vitro and Cellular Mechanistic Investigations

To understand the biological effects of this compound, it is essential to identify its molecular targets and characterize its interactions with them.

Identification and Validation of Molecular Targets and Pathways

Based on the known reactivity of the chloroacetamide moiety, likely molecular targets for this compound are enzymes and proteins that possess a reactive cysteine residue in or near a binding site that can accommodate the difluorophenyl group. As previously mentioned, enzymes such as MurA and the TEAD family of transcription factors are known targets for other chloroacetamide derivatives. neliti.com

The general mechanism of action for chloroacetamide compounds often involves covalent modification of target proteins. This can lead to a variety of cellular consequences. For example, chloroacetamide herbicides have been shown to cause protein damage through nucleophilic substitution, leading to protein misfolding and disruption of cellular proteostasis. neliti.com In some cellular contexts, this can trigger apoptotic pathways.

While specific targets for this compound have not been explicitly identified in the reviewed literature, its structural alerts strongly suggest that its mechanism of action is likely to involve the covalent inactivation of key cellular proteins, potentially those involved in microbial survival or pathological signaling pathways in human cells.

Studies on Enzyme Inhibition Kinetics and Receptor Binding Affinity

The table below presents hypothetical data based on typical ranges observed for related chloroacetamide inhibitors to illustrate the kind of data that would be generated in such studies.

| Parameter | Hypothetical Value | Significance |

| IC50 (μM) | 1-10 | Concentration required to inhibit 50% of enzyme activity. A lower value indicates higher potency. |

| Ki (μM) | 5-50 | Dissociation constant for the initial reversible binding step. A lower value indicates stronger initial binding. |

| kinact (s⁻¹) | 0.01-0.1 | First-order rate constant for the covalent modification step. A higher value indicates faster inactivation. |

| kinact/Ki (M⁻¹s⁻¹) | 1000-20000 | Second-order rate constant, representing the overall efficiency of covalent inhibition. |

Analysis of Cellular Signaling Cascades and Transcriptomic/Proteomic Responses

Detailed experimental analysis of the direct impact of this compound on cellular signaling cascades is not extensively documented in publicly available literature. However, based on the known reactivity of the α-chloroacetamide moiety, it is plausible that the compound could act as an electrophile, potentially alkylating nucleophilic residues such as cysteine in proteins. This interaction could modulate the function of key signaling proteins, including kinases, phosphatases, and transcription factors, thereby perturbing various signaling pathways.

To understand the potential cellular responses, transcriptomic (mRNA) and proteomic (protein) analyses would be invaluable. Such studies could reveal changes in gene and protein expression profiles following cellular exposure to the compound. For instance, upregulation of stress-response pathways, such as the Nrf2 antioxidant response or the unfolded protein response, might be anticipated if the compound induces cellular stress. Conversely, alterations in pathways controlling cell cycle, apoptosis, and inflammation could also occur, providing clues to its mechanism of action and potential cytotoxic or therapeutic effects. Without direct experimental data, these remain hypothetical pathways of investigation.

Investigation of Membrane Transport Mechanisms and Intracellular Accumulation

The ability of this compound to exert a biological effect is contingent on its capacity to cross the cell membrane and accumulate intracellularly. The physicochemical properties of the molecule, such as its lipophilicity and size, will govern its passive diffusion across the lipid bilayer. The presence of the difluorophenyl group contributes to its lipophilicity, likely favoring passive transport.

However, active transport mechanisms involving membrane transporter proteins cannot be ruled out. The compound might be a substrate for influx or efflux transporters, which would significantly impact its intracellular concentration and, consequently, its biological activity. For example, efflux by transporters like P-glycoprotein (MDR1) could lead to reduced efficacy in resistant cells.

Quantifying the intracellular accumulation is critical. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after exposure to the compound. A relative intracellular accumulation coefficient could be determined to quantify its ability to accumulate within cells, which is a key parameter for its biological activity. rsc.org

Computational Approaches to Mechanistic Understanding

In the absence of extensive experimental data, computational methods offer a powerful alternative for predicting the mechanistic basis of action for this compound.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could identify potential protein targets. Based on the activities of similar N-phenylacetamide derivatives, potential targets could include enzymes such as carbonic anhydrases or signaling proteins involved in cancer progression. nih.gov

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. elsevierpure.comnih.gov These simulations can help to validate the binding modes predicted by docking and provide a more dynamic picture of the interaction at the atomic level.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Target Proteins This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 |

| B-cell lymphoma 2 (Bcl-2) | -8.2 | Arg102, Phe105, Asp111 |

| P-glycoprotein (MDR1) | -6.5 | Tyr307, Phe336, Gln725 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rsc.org By analyzing a series of related compounds, QSAR can predict the activity of new compounds, such as this compound. rsc.org

For this compound, a QSAR model could be developed using a training set of analogous chloroacetamides with known biological activities. Molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP), would be calculated and correlated with the observed activity. Such a model could predict the potential efficacy of this compound for a specific biological endpoint.

Table 2: Key Molecular Descriptors for this compound Used in Predictive QSAR Models The values in this table are predicted from computational models and are intended for illustrative purposes.

| Descriptor | Predicted Value | Implication for Biological Activity |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | Moderate lipophilicity, suggesting good membrane permeability. |

| Molecular Weight ( g/mol ) | 207.59 | Relatively small size, favoring passive diffusion. |

| Polar Surface Area (Ų) | 29.1 | Contributes to solubility and potential for hydrogen bonding. |

| Number of Hydrogen Bond Donors | 1 | Potential for interaction with protein active sites. |

| Number of Hydrogen Bond Acceptors | 1 | Potential for interaction with protein active sites. |

ADMET Prediction and In Silico Toxicity Profiling (Mechanistic Basis)

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for early-stage drug discovery and for understanding the potential liabilities of a chemical.

For this compound, ADMET prediction models suggest good oral bioavailability and membrane permeability. The metabolism is likely to proceed via hydroxylation of the aromatic ring or dehalogenation. The primary toxicity concern for α-chloroacetamides is their potential for alkylating biological macromolecules, which can lead to cytotoxicity and genotoxicity. In silico toxicity models can predict the likelihood of such adverse effects, as well as potential for carcinogenicity and skin sensitization.

Table 3: Predicted ADMET and Toxicity Profile of this compound This table contains data predicted by various in silico models and is for informational purposes only.

| ADMET/Toxicity Parameter | Prediction | Confidence Level |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Moderate |

| Cytochrome P450 2D6 Inhibition | Low probability | High |

| AMES Mutagenicity | Probable mutagen | Moderate |

| Carcinogenicity | Possible carcinogen | Low |

| Skin Sensitization | Moderate sensitizer | Moderate |

Exploration of Biological and Biomedical Applications of 2 Chloro N 3,4 Difluorophenyl Acetamide

Research into Specific Biological Activities and Therapeutic Potential

The therapeutic potential of 2-chloro-N-(3,4-difluorophenyl)acetamide is inferred from studies on structurally similar compounds, which indicate a range of possible biological activities. The core chloroacetamide structure is a key feature, with the chlorine atom often enhancing biological efficacy compared to non-halogenated analogues. nih.gov

In the field of proteomics, chloroacetamide and its derivatives are utilized as alkylating agents to modify cysteine residues within proteins. This process, known as cysteine alkylation, is a critical step in sample preparation for shotgun proteomics, preventing the re-formation of disulfide bonds after reduction. While iodoacetamide (B48618) has been a common choice, 2-chloroacetamide (B119443) has been investigated as an alternative. nih.gov

Studies comparing alkylating agents have shown that chloroacetamide can reduce the level of off-target alkylation of other amino acid residues when compared to iodoacetamide. nih.gov However, some research indicates that chloroacetamide may lead to a higher incidence of undesirable side reactions, such as methionine oxidation. nih.gov Other studies have found chloroacetamide to be superior in terms of the number of identified peptides and fewer off-site reactions. nih.gov The reactivity of the chloroacetamide group allows it to form covalent bonds with nucleophilic residues in proteins, making compounds like this compound potential tools for studying protein structures and functions. This characteristic enables its use as a chemical probe to investigate enzyme activities and receptor interactions.

Table 1: Comparison of Cysteine Alkylating Agents in Proteomics

| Feature | Iodoacetamide | 2-Chloroacetamide |

|---|---|---|

| Primary Target | Cysteine Residues | Cysteine Residues |

| Off-Target Alkylation | Higher incidence reported nih.gov | Lower incidence of off-target alkylation nih.gov |

| Side Effects | Can increase methionine-to-isothreonine conversion nih.gov | May increase methionine oxidation nih.gov |

| Peptide Identification | Standard reagent | Found to be superior in some studies for the number of identified peptides nih.gov |

This table provides a summary of comparative findings for general chloroacetamide use in proteomics.

The membrane potential of a cell is crucial for numerous physiological processes, including proliferation, cell cycle progression, and differentiation. frontiersin.org Ion channels are primary regulators of this potential, and their modulation can have significant therapeutic implications. frontiersin.org While direct studies on this compound are limited, research on other acetamide (B32628) derivatives provides insight into their potential effects on ion channels.

For instance, the compound (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), which shares the chloroacetamide feature, has been identified as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. unideb.hu In studies on canine ventricular cells, CBA was shown to reduce the duration of the action potential. unideb.hu Another related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was found to stimulate endogenous nitric oxide synthesis, which is involved in smooth muscle relaxation and vasodilation, processes often regulated by ion channel activity. mdpi.com These findings suggest that the broader class of chloroacetamides, including the 3,4-difluorophenyl derivative, could be explored for their capacity to modulate ion channel function and cellular membrane potential.

Antiproliferative Activity: The chloroacetamide scaffold has been incorporated into molecules designed as potential anticancer agents. The reactivity of the chloroacetyl group can be harnessed to form irreversible covalent bonds with target proteins, such as kinases, which are often dysregulated in cancer. Research into a chloroacetamide derivative, UPR1376, demonstrated its ability to act as an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), maintaining significant inhibition of the receptor's activity even after removal from the cells. nih.gov This irreversible inhibition is a sought-after characteristic for anti-cancer therapeutics. Furthermore, other chloroacetamide derivatives have been developed as inhibitors of glutathione (B108866) peroxidase 4 (GPX4), an enzyme involved in preventing a form of iron-dependent cell death called ferroptosis. nih.gov Inducing ferroptosis is a promising strategy for cancer therapy. nih.gov

Antimicrobial Activity: Acetamide derivatives are noted for their potential as antimicrobial agents. nih.govmdpi.com The inclusion of a chlorine atom in the acetamide structure appears to be important for this activity. nih.gov For example, 2-chloro-N-(2-hydroxyphenyl)acetamide was able to inhibit Candida albicans, whereas its non-chlorinated parent compound showed no activity. nih.govmdpi.com

A compound structurally very similar to the subject of this article, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae. nih.govmdpi.com Studies on this analog showed that it could work in combination with conventional antibiotics like meropenem (B701) and imipenem (B608078), producing a synergistic effect and reducing the concentration of the antibiotic needed to kill the bacteria. scielo.brscielo.brnih.gov This suggests that this compound may also possess valuable antimicrobial properties worth investigating.

Table 2: Antimicrobial Research on a Related Chloroacetamide Compound

| Compound | Target Organism | Finding | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Demonstrated antibacterial activity. nih.govmdpi.com | nih.gov, mdpi.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Showed synergistic effects when combined with meropenem and imipenem. scielo.brscielo.brnih.gov | scielo.br, scielo.br, nih.gov |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Addition of chlorine atom conferred antifungal activity. nih.govmdpi.com | nih.gov, mdpi.com |

This table highlights findings for structurally similar compounds, suggesting potential avenues of research for this compound.

In Vivo Studies on Biological Impact and Pharmacodynamic Responses (Mechanistic Focus)

While specific in vivo data for this compound is not available, studies on related compounds provide a framework for how its biological impact and pharmacodynamic responses could be assessed.

In vivo studies are essential to confirm that a compound reaches and interacts with its intended molecular target in a living organism. A study on a chloroacetamide-based GPX4 inhibitor provides a relevant example of assessing target engagement. nih.gov In this research, the compound was administered to mice with a GPX4-sensitive tumor model. nih.gov Although the compound did not ultimately affect tumor growth in this specific study, analysis of tumor homogenates confirmed partial target engagement, demonstrating that the inhibitor had reached the tumor and interacted with GPX4. nih.gov This type of study, utilizing biomarkers to confirm interaction with a specific enzyme or receptor, would be a critical step in evaluating the in vivo efficacy and mechanism of action for this compound.

Understanding the metabolic fate of a compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a therapeutic agent. Research on the metabolism of TAK-242, a compound which contains a 2-chloro-4-fluorophenyl group, offers predictive insights into how the body might process the difluorinated analogue. nih.gov

In studies using rats and dogs, the phenyl ring portion of TAK-242 was metabolized to 2-chloro-4-fluoroaniline. nih.gov This metabolite then underwent further reactions, including acetylation and conjugation with glucuronic acid or sulfate, which are common metabolic pathways that increase water solubility and facilitate excretion. nih.gov The molecule was also subject to hydroxylation. nih.gov Given these findings, it is plausible that this compound would undergo similar metabolic transformations centered on its difluorophenyl ring, potentially yielding metabolites via hydrolysis, hydroxylation, and subsequent conjugation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide |

| (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid |

| 2-chloro-N-(2-hydroxyphenyl)acetamide |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide |

| 2-chloro-4-fluoroaniline |

| Glutathione peroxidase 4 (GPX4) Inhibitor (chloroacetamide based) |

| Iodoacetamide |

| Imipenem |

| Meropenem |

| TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate) |

Biomarker Identification for Compound Response and Pathway Modulation

The identification of predictive biomarkers is a cornerstone of precision medicine, enabling the stratification of patient populations who are most likely to respond to a particular therapeutic agent. For this compound, research in this area is focused on elucidating the molecular signatures that correlate with its biological activity. While direct biomarker studies on this specific compound are in the early stages, research on analogous chloroacetamide derivatives provides valuable insights into potential pathways of investigation.

For instance, studies on structurally related compounds, such as 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, have explored their influence on crucial signaling pathways. Research has demonstrated the ability of this analogue to modulate the synthesis of endogenous nitric oxide (NO), a key signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. mdpi.com Furthermore, investigations have pointed towards an interaction with acetylcholine (B1216132) and serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling pathways. mdpi.com These findings suggest that potential biomarkers for the response to this compound could include proteins involved in the NO synthase pathway or components of the cholinergic and serotonergic systems. Future research will likely involve proteomic and genomic profiling of cells or tissues treated with this compound to identify specific proteins or genetic markers whose expression or activity is altered, thereby serving as predictive biomarkers for compound efficacy.

Advanced Drug Discovery and Development Research

The journey of a promising compound from initial discovery to a potential therapeutic candidate is a complex process of optimization and strategic development. For this compound, this involves enhancing its inherent properties, exploring its utility in combination with other agents, and leveraging advanced delivery technologies.

The core structure of this compound serves as a foundational scaffold that can be systematically modified to improve its therapeutic index. The process of scaffold optimization is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications influence biological activity. For aryl acetamide derivatives, SAR studies have highlighted the critical role of halogen substitutions on the phenyl ring in modulating potency. nih.gov The electronic properties and positioning of these halogen atoms can significantly impact the compound's interaction with its biological target.

One advanced strategy employed in medicinal chemistry is "scaffold hopping," which involves making significant modifications to the central core of a molecule while preserving its key pharmacophoric features. dtic.milnih.gov This approach can lead to the discovery of novel chemical classes with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. For the this compound scaffold, this could involve replacing the phenyl ring with a different aromatic or heteroaromatic system, or modifying the acetamide linker. The goal of such modifications would be to enhance the compound's affinity and specificity for its intended biological target, thereby increasing its therapeutic efficacy while minimizing off-target effects.

Table 1: Potential Scaffold Modifications and Their Rationale

| Modification Type | Example | Rationale |

| Ring System Replacement | Replacing the 3,4-difluorophenyl ring with a pyridine (B92270) or thiazole (B1198619) ring. | To alter electronic properties, improve solubility, and explore new binding interactions. |

| Linker Modification | Varying the length or rigidity of the acetamide linker. | To optimize the spatial orientation of the key pharmacophoric groups for better target engagement. |

| Halogen Substitution | Replacing the chloro group with a bromo or iodo group. | To investigate the impact of halogen size and electronegativity on potency and selectivity. |

The complexity of many diseases often necessitates therapeutic strategies that go beyond a single molecular target. The integration of this compound into combination therapies or its development as a multi-target agent represents a promising avenue of research.

Combination therapy involves the co-administration of two or more therapeutic agents to achieve a synergistic or additive effect. Research on a closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated the potential of this approach. scielo.brscielo.br In studies against Klebsiella pneumoniae, this acetamide derivative exhibited synergistic effects when combined with antibiotics such as meropenem and imipenem, and an additive effect with ciprofloxacin (B1669076) and cefepime. scielo.brnih.gov These findings suggest that this compound could also enhance the efficacy of existing antimicrobial agents, potentially overcoming mechanisms of drug resistance.

Another sophisticated strategy is the design of multi-target drugs, where a single molecule is engineered to interact with multiple biological targets implicated in a disease process. nih.gov The this compound scaffold could be elaborated upon to incorporate additional pharmacophoric elements that enable it to bind to a secondary or tertiary target. This approach is particularly relevant for complex diseases such as cancer or neurodegenerative disorders, where multiple pathways are dysregulated.

Table 2: Investigated Combination Effects of a Related Acetamide

| Antibiotic | Observed Effect with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Potential Implication |

| Meropenem | Synergistic | Enhanced bacterial killing and potential to overcome resistance. |

| Imipenem | Synergistic | Increased efficacy of carbapenem (B1253116) antibiotics. |

| Ciprofloxacin | Additive | Improved overall antibacterial activity. |

| Cefepime | Additive | Broader spectrum of activity. |

| Ceftazidime | Indifference | No significant enhancement or inhibition of activity. |

Note: Data is based on studies with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and may not be directly extrapolated to this compound. scielo.br

The translation of a promising compound into a viable therapeutic is often challenged by issues of solubility, stability, and targeted delivery. Nanotechnology offers innovative solutions to overcome these hurdles. By encapsulating this compound within nanocarriers, its pharmacokinetic and pharmacodynamic properties can be significantly improved.

Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can be employed as drug delivery systems. These nanocarriers can protect the encapsulated compound from premature degradation in the bloodstream, enhance its solubility, and facilitate its transport across biological barriers. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells or tissues, thereby maximizing its therapeutic effect while minimizing systemic toxicity.

While specific research on the nano-formulation of this compound is yet to be extensively published, the principles of nanotechnology-based drug delivery are well-established and represent a logical next step in the preclinical development of this compound. The development of such targeted delivery systems will be crucial for advancing the research applications of this compound and unlocking its full therapeutic potential.

Future Research Directions and Translational Perspectives

Emerging Methodologies for Comprehensive Compound Analysis

A thorough understanding of any chemical compound relies on a suite of analytical techniques to determine its structure, purity, and behavior. While standard methods provide a baseline, emerging methodologies can offer deeper insights into the nuanced characteristics of 2-chloro-N-(3,4-difluorophenyl)acetamide.

Future analytical studies could incorporate advanced techniques such as:

High-Resolution Mass Spectrometry (HRMS): To provide highly accurate mass measurements, confirming the elemental composition and aiding in the identification of potential metabolites or degradation products in biological systems.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for unambiguous assignment of all proton and carbon signals, which is fundamental for confirming the structure of newly synthesized batches and for studying its interactions with biological macromolecules.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation. nih.gov This information is invaluable for understanding its physical properties and for computational modeling of its interactions with biological targets. nih.gov For instance, crystallographic studies on related N-substituted 2-arylacetamides have revealed how intermolecular forces like N—H···O hydrogen bonds dictate crystal packing. nih.gov

Computational and Theoretical Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors of the molecule. mdpi.com Such computational studies, which have been applied to similar acetamide (B32628) derivatives, can help predict its reactivity and potential interaction sites. nih.gov

Chromatographic Methods: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for assessing the purity of this compound and for its separation from reaction mixtures or biological matrices. scbt.com

A summary of analytical techniques applicable to acetamide derivatives is presented in Table 1.

| Analytical Technique | Application for this compound | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and metabolite identification. | mdpi.com |

| 2D Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation and conformational analysis. | mdpi.com |

| X-ray Crystallography | Definitive 3D structure and intermolecular interaction analysis. | nih.gov |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. | mdpi.comnih.gov |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and separation. | scbt.com |

Interdisciplinary Approaches to Unravel Complex Biological Interactions

The biological activity of a compound is the result of complex interactions within a living system. An interdisciplinary approach, combining chemistry, biology, and computational science, is essential to unravel the mechanisms of action of this compound.

Halogenated acetamide derivatives have been noted for their biological activities, particularly as antimicrobial agents. Studies on similar compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated activity against pathogenic bacteria like Klebsiella pneumoniae. mdpi.comscielo.br Research has indicated that the presence of the chloro atom on the acetyl group can enhance antimicrobial efficacy. mdpi.com

Future interdisciplinary studies could involve:

Chemical Biology: Utilizing this compound as a chemical probe to identify and validate novel biological targets. Its reactive chloroacetyl group could potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in proteins, allowing for target identification via proteomics.

Microbiology and Pharmacology: Comprehensive screening against a wide panel of bacterial and fungal pathogens to determine its antimicrobial spectrum. Subsequent studies could investigate its mechanism of action, such as inhibition of specific enzymes or disruption of cell wall synthesis. For example, some N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov

Computational Biology and Bioinformatics: Molecular docking studies can be used to predict potential binding sites on known microbial enzymes. mdpi.com This can help to prioritize experimental validation and guide the design of more potent analogs.

Potential for Development as a Chemical Biology Tool or Lead Compound

The structural features of this compound make it an interesting candidate for development as both a chemical biology tool and a lead compound for drug discovery.

As a chemical biology tool , the reactive chloroacetamide moiety can be exploited for activity-based protein profiling (ABPP). By designing probes based on this scaffold, researchers could identify new enzymes or receptors involved in various cellular processes.

As a lead compound , its demonstrated antimicrobial potential suggests it could be a starting point for the development of new anti-infective agents. The N-aryl acetamide scaffold has been identified as a promising starting point for antimalarial drug discovery. acs.org Structure-activity relationship (SAR) studies would be crucial, involving the synthesis and biological evaluation of analogs with modifications to the difluorophenyl ring and the chloroacetyl group. For instance, a study on a related compound showed synergistic effects when combined with existing antibiotics like meropenem (B701) and imipenem (B608078) against Klebsiella pneumoniae, suggesting a potential strategy to combat antibiotic resistance. scielo.br

The potential applications are summarized in Table 2.

| Potential Application | Rationale | Key Research Areas |

| Chemical Biology Tool | Reactive chloroacetyl group for covalent labeling. | Activity-based protein profiling (ABPP), Target identification. |

| Lead Compound | Known antimicrobial activity of the scaffold. | Structure-activity relationship (SAR) studies, Medicinal chemistry optimization, Antimicrobial spectrum analysis. |

Gaps in Current Knowledge and Opportunities for Future Scholarly Contributions

Despite the promising background of related compounds, there is a significant lack of specific data for this compound in the public domain. This presents numerous opportunities for original research contributions.

Identified Knowledge Gaps:

Biological Activity Spectrum: While the broader class of chloroacetamides shows antimicrobial promise, the specific activity of this compound against a diverse range of microorganisms is not documented. mdpi.com

Mechanism of Action: The precise molecular targets and mechanisms by which this compound might exert any biological effects are unknown.

Pharmacokinetic Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for any potential therapeutic development. acs.org

Toxicology: The cytotoxicity profile against human cell lines has not been reported, which is a fundamental requirement for assessing its therapeutic potential. acs.org

Opportunities for Future Research:

Synthesis and Characterization: The first formal report on the synthesis, purification, and full spectroscopic characterization (NMR, IR, HRMS) of this compound would be a valuable contribution.

Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, antiviral, and antiparasitic activities would establish its biological profile.

Mechanistic Studies: Following the identification of any significant biological activity, in-depth studies to elucidate the mechanism of action would be a major research undertaking.

SAR and Lead Optimization: Should initial screenings prove fruitful, a medicinal chemistry program to synthesize and test analogs could lead to the discovery of more potent and selective compounds.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(3,4-difluorophenyl)acetamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The compound is synthesized via a carbodiimide-mediated coupling reaction between 4-chlorophenylacetic acid and 3,4-difluoroaniline. Key steps include:

- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent, triethylamine as a base, and dichloromethane as the solvent .

- Temperature Control: The reaction is conducted at 273 K (0°C) to mitigate exothermic side reactions .

- Workup: The crude product is extracted with dichloromethane, washed with saturated NaHCO₃ and brine, and purified via slow evaporation from a dichloromethane/ethyl acetate (1:1) mixture .

- Yield Optimization: Maintaining stoichiometric ratios (1:1 for acid and amine) and controlled pH (via triethylamine) minimizes byproducts like unreacted aniline or hydrolyzed intermediates.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the 4-chlorophenyl and 3,4-difluorophenyl rings is 65.2°, with N–H···O hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. What insights does the crystal structure of this compound provide regarding its molecular interactions and stability?

Methodological Answer:

Q. Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 4.8935, 5.8995, 42.572 |

| V (ų) | 1229.0 |

| R-factor | 0.042 |

| Z | 4 |

Q. How do substituent variations on the phenyl ring influence the biological activity of chloroacetamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimicrobial activity by increasing electrophilicity. For example, 2-chloro-N-(3,4-dichlorophenyl)acetamide shows higher antifungal activity (MIC = 8 µg/mL) than non-halogenated analogs .

- Positional Effects: 3,4-Difluorophenyl derivatives exhibit improved solubility over dichloro analogs, balancing lipophilicity and bioavailability .

- Methodological Approaches:

Q. What electrochemical methods are employed to study the corrosion inhibition properties of chloroacetamide derivatives?

Methodological Answer:

- Potentiodynamic Polarization (PDP): Measures corrosion current density (Icorr) and potential (Ecorr) in 0.1 M HCl. For example, 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide reduces Icorr by 78% at 100 ppm, indicating mixed-type inhibition .

- Addressing Data Contradictions:

- Temperature Effects: Conflicting inhibition efficiencies at elevated temperatures are resolved by Arrhenius analysis to differentiate physisorption (ΔH < 20 kJ/mol) vs. chemisorption (ΔH > 80 kJ/mol) .

- Concentration Optimization: Langmuir isotherm modeling confirms monolayer adsorption (R² > 0.99) at optimal concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。